molecular formula C6H3BrN4O2 B1527620 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine CAS No. 1186608-83-2

3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine

Cat. No. B1527620
M. Wt: 243.02 g/mol
InChI Key: KUKTUBBDMTVCMV-UHFFFAOYSA-N
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Description

“3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors . TRKs, or tropomyosin receptor kinases, are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .


Synthesis Analysis

Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The synthesis involved dissolving 5-Bromo-1H-pyrazolo[3,4-b]pyridine and N-iodosuccinimide in DMF, then heating at 60 °C and stirring for 12 hours .

Scientific Research Applications

Synthesis of New Heterocyclic Compounds

3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine serves as a precursor in the synthesis of various novel pyrazolopyridines, pyrazolothienopyridines, pyrazolopyridothienopyrimidines, and pyrazolopyridothienotriazines. These compounds have been synthesized through reactions involving methylation, oxidation, and cyclization, demonstrating the versatility of 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine in heterocyclic chemistry (Ghattas et al., 2003).

Antimicrobial Activity

The derivative's utility extends to the synthesis of compounds with significant antimicrobial properties. For instance, bromo and nitro substituents on the aromatic ring of pyrazoles and pyrroles have shown potent antimicrobial activity against Bacillus subtilis and Aspergillus niger, indicating its potential for developing new antimicrobial agents (Basha et al., 2015).

Antiproliferative Agents

In cancer research, 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine derivatives have been explored for their antiproliferative effects. Specifically, compounds synthesized from this derivative have demonstrated significant cytotoxic effects against breast cancer and leukemic cells, highlighting its potential in the development of novel cancer therapies (Ananda et al., 2017).

Chemical Behavior and Reactions

The chemical behavior of 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine and its reactions have been studied extensively, leading to the synthesis of various (bromopyridyl)-methylpyrazolone derivatives. These studies contribute to our understanding of its chemical properties and reaction mechanisms, further expanding its applications in synthetic chemistry (Zwart & Wibaut, 2010).

Future Directions

Pyrazolo[3,4-b]pyridine derivatives, including “3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine”, show potential for further exploration, particularly as TRK inhibitors . Their potential in cancer treatment makes them a promising area of future research .

properties

IUPAC Name

3-bromo-5-nitro-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN4O2/c7-5-4-1-3(11(12)13)2-8-6(4)10-9-5/h1-2H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKTUBBDMTVCMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNC(=C21)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20720955
Record name 3-Bromo-5-nitro-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine

CAS RN

1186608-83-2
Record name 3-Bromo-5-nitro-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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